![molecular formula C16H15N3O3 B1503802 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline CAS No. 1188908-37-3](/img/structure/B1503802.png)
3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline
Overview
Description
3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline, also known as PD 153035, is a synthetic molecule that has been extensively studied for its potential use as an anticancer agent. This compound belongs to the class of tyrosine kinase inhibitors and has shown promising results in inhibiting the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells.
Scientific Research Applications
Anti-tubercular Activity
3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline demonstrates notable potential in anti-tubercular applications. Research has identified this compound as an effective inhibitor of Mycobacterium tuberculosis (Mtb). Notably, the compound 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, which includes the 6,7-dimethoxy quinoline ring and benzyloxy aniline structure, exhibited potent inhibitory effects against Mtb, with low toxicity and high efficacy (Asquith et al., 2019). This indicates its potential as a novel anti-tubercular agent.
Synthesis of Quinazoline Derivatives
The synthesis of various quinazoline derivatives, including those with 6,7-dimethoxyquinazoline structures, has been extensively studied. These compounds have demonstrated a range of biological activities, including anti-cancer properties. For instance, the synthesis of 4-arylamino-6,7-dimethoxyl quinazoline derivatives showed benign anti-cancer activity against specific cell lines (Li Bao-lin, 2011).
Anti-Cancer and Anti-Angiogenic Properties
Certain derivatives of 3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline have been found to possess significant anti-cancer and anti-angiogenic properties. Studies on quinazoline derivatives substituted in the 4-position by aniline have shown that these compounds can inhibit both receptor and nonreceptor tyrosine kinases, leading to antiproliferative activity in various cancer cell lines. This suggests their potential as novel therapeutic agents in cancer treatment (Conconi et al., 2013).
Potential Antimalarial Activity
Quinazoline derivatives, including those with a 6,7-dimethoxyquinazoline structure, have shown promising results in antimalarial activity studies. Extensive synthesis and evaluation of these compounds have led to the identification of potent antimalarial drug leads, indicating their potential in treating malaria (Mizukawa et al., 2021).
properties
IUPAC Name |
3-(6,7-dimethoxyquinazolin-4-yl)oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-14-7-12-13(8-15(14)21-2)18-9-19-16(12)22-11-5-3-4-10(17)6-11/h3-9H,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLZUPIBLLHMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=CC(=C3)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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